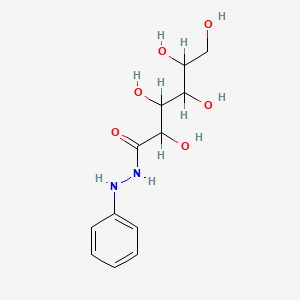

Gluconic acid, phenylhydrazide

Description

Historical Context and Analytical Significance in Carbohydrate Chemistry

The late 19th and early 20th centuries marked a period of foundational discoveries in carbohydrate chemistry, a field that was notoriously difficult due to the syrupy, non-crystalline nature of many sugars. unizg.hr The German chemist Emil Fischer, a Nobel laureate, revolutionized the field with his use of phenylhydrazine (B124118) as a reagent to react with sugars, leading to the formation of stable, crystalline derivatives that could be more easily purified and identified. numberanalytics.com

Gluconic acid, an oxidation product of glucose, proved challenging to isolate and characterize in its pure form from complex mixtures. tandfonline.comias.ac.in To overcome this, chemists relied on converting it into a more readily crystallizable derivative. The reaction of an aqueous solution of gluconic acid with phenylhydrazine, often with gentle heating, yields the solid crystalline product, gluconic acid, phenylhydrazide. ajol.info

This derivatization was a critical confirmatory test. ajol.info The resulting crystals had a distinct and sharp melting point (reported around 198-205°C), which served as a reliable physical constant for identification and purity assessment. tandfonline.comvulcanchem.com This method of converting a hard-to-crystallize substance into a well-defined crystalline derivative was a cornerstone of analytical organic chemistry before the advent of modern spectroscopic techniques. unizg.hrnumberanalytics.com

While classical methods like derivatization with phenylhydrazine were groundbreaking, the characterization of carbohydrate derivatives has evolved significantly. numberanalytics.com The mid-20th century saw the rise of chromatographic techniques. Modern analytical chemistry now employs a powerful suite of instrumental methods for the structural elucidation of carbohydrates and their derivatives.

High-Performance Liquid Chromatography (HPLC) is now a primary technique for the analysis of carbohydrates, offering versatility through various separation mechanisms and detectors. csic.es Other advanced methods include:

Nuclear Magnetic Resonance (NMR) spectroscopy , which provides detailed information about the molecular structure and stereochemistry. numberanalytics.com

Mass Spectrometry (MS) , used to determine molecular weight and composition. numberanalytics.comcsic.es

Gas Chromatography (GC) , often requiring derivatization to make the carbohydrates volatile. csic.es

Fourier-Transform Infrared Spectroscopy (FTIR) , which can be used for the analysis of sugars and their derivatives. clemson.edu

These modern techniques offer much faster and more detailed structural information compared to the classical methods, enabling a deeper understanding of complex carbohydrate structures. csic.es

Early Methods for Gluconic Acid Identification and Confirmation

Contemporary Research Landscape and Structural Importance

Interest in this compound has persisted into the modern era, shifting from a tool for basic identification to a molecule of interest for its specific properties and applications. Its molecular architecture, featuring a six-carbon backbone with multiple hydroxyl groups and a phenylhydrazide moiety, imparts unique chemical functionalities. vulcanchem.com

Recent research has explored its role as a precursor in the synthesis of more complex molecules. The hydrazone group within the compound is a key functional group for creating Schiff base derivatives and serves as a scaffold for building potential pharmaceutical agents, including those with antitubercular and antimalarial properties. vulcanchem.com Furthermore, studies have shown that this compound can act as a competitive inhibitor of certain enzymes, such as β-glucosidases, by mimicking the enzyme's transition state. vulcanchem.com

Modern synthesis methods have also been a focus of research. Microwave-assisted organic synthesis (MAOS) has been shown to produce gluconyl phenylhydrazide in significantly shorter reaction times (as little as one minute) compared to conventional heating methods, while achieving high yields. tandfonline.comtandfonline.com The structural arrangement of hydroxyl and hydrazone groups also allows the molecule to act as an effective polydentate ligand, forming stable complexes with metal ions like copper, iron, and zinc, a property utilized in analytical chemistry for metal quantification. vulcanchem.com

Scope and Objectives of Academic Inquiry on this compound

The primary objectives of current academic research on this compound are multifaceted. They are driven by the compound's potential in synthetic chemistry and biochemistry. Key areas of inquiry include:

Pharmaceutical Development: Utilizing this compound as a starting material or intermediate for the synthesis of novel hydrazone-based drugs and other bioactive compounds. vulcanchem.comvulcanchem.com

Enzyme Inhibition Studies: Investigating its mechanism of action as an enzyme inhibitor to understand enzyme-substrate interactions and to design new therapeutic agents. vulcanchem.com

Green Chemistry and Process Optimization: Developing more efficient, faster, and environmentally friendly synthesis methods, such as microwave-assisted techniques, to produce the compound and its derivatives. tandfonline.comtandfonline.com

Coordination Chemistry: Exploring its ability to chelate various metal ions, which has applications in analytical methods, metal sequestration, and the study of metalloproteins. vulcanchem.comacs.org

This continued academic interest underscores the compound's transition from a historical chemical tool to a versatile platform for modern chemical innovation.

Data Tables

Table 1: Physical and Chemical Properties of D-Gluconic acid, 2-phenylhydrazide

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₈N₂O₆ | nih.gov |

| Molecular Weight | 286.28 g/mol | nih.gov |

| CAS Number | 24758-68-7 | nih.govchemsrc.com |

| Density | 1.535 g/cm³ | chemsrc.com |

| Melting Point | 203-205 °C | tandfonline.com |

| Boiling Point | 594.4 °C at 760 mmHg | chemsrc.com |

| Flash Point | 313.3 °C | chemsrc.com |

| Hydrogen Bond Donor Count | 7 | nih.gov |

| Hydrogen Bond Acceptor Count | 8 | nih.gov |

| Rotatable Bond Count | 8 | nih.gov |

This table presents data for the D-isomer of this compound.

Table 2: Comparison of Synthesis Methods for this compound

| Synthesis Method | Key Features | Yield | Reaction Time | Source |

| Conventional Heating | Condensation of gluconic acid and phenylhydrazine in solution with standard heating. | 85% | 15 minutes | tandfonline.comvulcanchem.com |

| Microwave-Assisted Synthesis (MAOS) | Irradiation of reactants with microwaves. | 97% | 0.5 - 1.0 minute | tandfonline.com |

| Enzymatic Oxidation followed by Condensation | Glucose oxidized to gluconic acid via glucose oxidase, then reacted with phenylhydrazine. | Up to 65.5 mg/mL (for gluconic acid step) | 44 hours (for fermentation) | vulcanchem.com |

Structure

3D Structure

Properties

CAS No. |

24758-68-7 |

|---|---|

Molecular Formula |

C12H18N2O6 |

Molecular Weight |

286.28 g/mol |

IUPAC Name |

2,3,4,5,6-pentahydroxy-N'-phenylhexanehydrazide |

InChI |

InChI=1S/C12H18N2O6/c15-6-8(16)9(17)10(18)11(19)12(20)14-13-7-4-2-1-3-5-7/h1-5,8-11,13,15-19H,6H2,(H,14,20) |

InChI Key |

BOJPTTLENHUOHV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NNC(=O)C(C(C(C(CO)O)O)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Gluconic Acid, Phenylhydrazide

Synthetic Routes from Gluconic Acid and Phenylhydrazine (B124118)

Conventional Chemical Synthesis Protocols

One established protocol involves adding phenylhydrazine to a warmed aqueous solution of gluconic acid, which upon heating, leads to the formation of crystalline gluconic acid, phenylhydrazide. vulcanchem.comajol.info This straightforward approach, while effective, can be time-consuming, often requiring extended reaction periods to achieve satisfactory yields. tandfonline.com For instance, conventional heating methods may require at least 15 minutes of reaction time. tandfonline.com

| Reagents | Solvent | Temperature | Reaction Time | Yield |

| D-Gluconic acid, Phenylhydrazine | Ethanol (B145695) | Heating | 15 min | - |

| Gluconic acid, Phenylhydrazine | Aqueous solution | 60°C | - | 85% vulcanchem.com |

Microwave-Assisted Organic Synthesis (MAOS) for Enhanced Efficiency

A comparative analysis between conventional and microwave-assisted methods highlights the significant advantages of the latter. While conventional heating requires 15 minutes to complete the reaction between D-gluconic acid and phenylhydrazine, microwave irradiation accomplishes the same transformation in just 0.5 to 1.0 minute. tandfonline.com This represents a dramatic reduction in reaction time. Furthermore, the yields obtained through MAOS are noteworthy, with reports indicating a 97% yield for gluconyl phenylhydrazide. tandfonline.com This is a substantial improvement over the 25% yield reported for a similar reaction under conventional heating conditions. tandfonline.com

| Method | Reagents | Solvent | Reaction Time | Yield |

| Conventional Heating | D-Gluconic acid, Phenylhydrazine | - | 15 min | 25% tandfonline.com |

| Microwave-Assisted Organic Synthesis (MAOS) | D-Gluconic acid, Phenylhydrazine | Ethanol | 0.5 - 1.0 min | 97% tandfonline.com |

Optimization of Reaction Parameters Under Microwave Irradiation

Derivatization from Gluconic Acid Precursors

An alternative pathway to this compound involves its synthesis from precursors of gluconic acid, such as its salts.

Preparation via Calcium Gluconate Intermediates

Gluconic acid can be prepared from calcium gluconate, which can then be used to synthesize the phenylhydrazide derivative. vulcanchem.com The process involves the liberation of free gluconic acid from its calcium salt. This can be achieved through methods such as reaction with oxalic acid or sulfuric acid. ajol.info In the oxalic acid method, an aqueous solution of calcium gluconate is treated with oxalic acid, leading to the precipitation of calcium oxalate (B1200264) and leaving gluconic acid in solution. ajol.info Similarly, sulfuric acid can be used to precipitate calcium as calcium sulfate. ajol.info

Once the gluconic acid solution is obtained, it can be reacted with phenylhydrazine to form this compound. ajol.info A confirmatory test for the presence of gluconic acid involves warming its aqueous solution with freshly distilled phenylhydrazine in a test tube, which results in the formation of crystals of this compound. ajol.info

Integration with Microbially Produced Gluconic Acid

The primary and preferred route for producing gluconic acid, the essential precursor for this compound, is through microbial fermentation. researchgate.netsrce.hr This biotechnological approach is favored over chemical methods due to its high efficiency, specificity, and milder reaction conditions. frontiersin.orgtaylors.edu.my The most extensively studied and commercially utilized microorganism for this purpose is the filamentous fungus Aspergillus niger. researchgate.netsrce.hr

Industrial production is typically carried out via submerged fermentation, which requires a high oxygen supply and controlled pH, generally maintained between 4.5 and 6.5. ramauniversity.ac.in The pH is often controlled by adding calcium carbonate, which results in the formation of calcium gluconate. srce.hrajol.info Under optimized conditions, including high glucose concentrations, a pH of around 5.5, and temperatures of 30–35°C, conversion efficiencies can exceed 90%. vulcanchem.com Research has demonstrated that controlling the morphology of A. niger—specifically using a dispersed seed pattern rather than pellets—can lead to higher yields and shorter fermentation times. researchgate.net

Once the fermentation is complete and the gluconic acid (or its salt, like calcium gluconate) is recovered from the broth, it is used as the starting material for synthesizing this compound. vulcanchem.comvulcanchem.com This subsequent step is a chemical condensation reaction. The process generally involves adding phenylhydrazine to a warmed aqueous or alcoholic solution of the microbially produced gluconic acid. vulcanchem.com This reaction is typically conducted under mild heating, around 50–70°C, to facilitate the formation of the crystalline phenylhydrazide product. vulcanchem.com

Table 1: Fermentation Parameters for Gluconic Acid Production by Aspergillus niger

| Parameter | Optimal Range/Value | Yield/Productivity | Source(s) |

| Microorganism | Aspergillus niger | High Yields (>90%) | srce.hrvulcanchem.com |

| Substrate | Glucose | >90% conversion | frontiersin.orgvulcanchem.com |

| Temperature | 30–35 °C | Maximum activity at 35°C | ajol.infovulcanchem.com |

| pH | 4.5–7.0 (Optimum: 5.5–6.5) | Highly pH-dependent | srce.hrramauniversity.ac.invulcanchem.com |

| Fermentation Type | Submerged Fermentation | Industrial standard | ramauniversity.ac.in |

| Productivity Rate | Up to 31.05 ± 0.29 g/L/h | In cell-recycle continuous fermentation | frontiersin.org |

Mechanistic Insights into Phenylhydrazide Formation

The formation of this compound from gluconic acid and phenylhydrazine is a condensation reaction. This reaction is mechanistically distinct from the formation of osazones, which occurs when sugars with an aldehyde or ketone group, such as glucose, react with an excess of phenylhydrazine. quora.compressbooks.pub In the case of gluconic acid, the reaction site is the carboxylic acid group (-COOH) at the C-1 position, not a carbonyl group. ramauniversity.ac.in

The mechanism proceeds as a nucleophilic acyl substitution:

Protonation of the Carboxylic Acid: The reaction is often facilitated by mild heat, and while not always requiring a strong acid catalyst, the environment can promote the protonation of the carbonyl oxygen of the gluconic acid's carboxyl group. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Nucleophilic Attack by Phenylhydrazine: The terminal nitrogen atom of the phenylhydrazine molecule, which is the more nucleophilic nitrogen, attacks the electrophilic carbonyl carbon of the gluconic acid. This attack forms a tetrahedral intermediate.

Proton Transfer: A series of proton transfers occurs. A proton is transferred from the attacking nitrogen atom to one of the hydroxyl groups of the tetrahedral intermediate. This converts one of the hydroxyls into a good leaving group (water).

Dehydration: The intermediate then eliminates a molecule of water. The lone pair of electrons on the remaining hydroxyl group (or the nitrogen, depending on the specific proton transfer steps) helps to push out the water molecule, leading to the reformation of a double bond between the carbon and the nitrogen atom.

Deprotonation: Finally, a base (which can be another molecule of phenylhydrazine or water) removes a proton from the positively charged nitrogen atom, yielding the final, stable this compound product and regenerating the acid catalyst if one was used.

Spectroscopic and Advanced Analytical Characterization of Gluconic Acid, Phenylhydrazide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of Gluconic acid, phenylhydrazide. By analyzing the magnetic properties of atomic nuclei, NMR provides a map of the carbon and hydrogen framework of the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy identifies the chemical environment of hydrogen atoms within the molecule. For this compound, the ¹H NMR spectrum displays characteristic signals that correspond to the different types of protons present. Aromatic protons from the phenyl group typically appear as signals in the range of δ 7.3–7.5 ppm. vulcanchem.com The protons of the hydroxyl groups are observed between δ 4.2–4.5 ppm, while the methylene (B1212753) groups adjacent to the hydrazone show signals around δ 3.0–3.2 ppm. vulcanchem.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) provides information on the carbon skeleton of the molecule. In a proton-decoupled ¹³C NMR spectrum of a related compound, D-gluconate, at alkaline pH, distinct peaks are observed for each carbon atom, confirming their unique chemical environments. researchgate.net The chemical shifts in a ¹³C NMR spectrum are spread over a wider range than in ¹H NMR, typically from 0 to 220 ppm, which often allows for the resolution of individual carbon signals, even in complex molecules. usp.brlibretexts.org For this compound, the spectrum would be expected to show distinct signals for the carbons of the phenyl ring, the hydrazone group, and each of the six carbons in the gluconic acid chain.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural details of a compound by analyzing the mass-to-charge ratio of its ions. wikipedia.org When a molecule is introduced into the mass spectrometer, it is ionized and then breaks apart into characteristic fragment ions.

The fragmentation pattern of this compound provides valuable information for its identification. nih.gov The molecular formula of this compound is C₁₂H₁₈N₂O₆. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. celignis.com This technique is particularly useful for analyzing mixtures of volatile or semi-volatile compounds. For the analysis of polar compounds like gluconic acid, derivatization is often necessary to increase their volatility. cabidigitallibrary.orgsigmaaldrich.com In a GC-MS analysis of this compound, the NIST Mass Spectrometry Data Center records show multiple entries with a significant number of peaks, indicating a complex fragmentation pattern. nih.gov For instance, one entry lists a top peak at a mass-to-charge ratio (m/z) of 93, with other major fragments at m/z 73. Another entry shows a top peak at m/z 108. nih.gov This fragmentation data is crucial for confirming the compound's identity.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows several characteristic absorption bands. A strong, broad band around 3300 cm⁻¹ corresponds to the O-H stretching vibrations of the multiple hydroxyl groups. vulcanchem.com The C=N stretching vibration of the hydrazone group appears at approximately 1650 cm⁻¹, while the N-H bending vibration is observed around 1600 cm⁻¹. vulcanchem.com These key absorptions provide clear evidence for the presence of the principal functional groups within the molecule.

Elemental Compositional Analysis for Purity and Formula Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is then used to verify the empirical and molecular formula. For a pure sample of a related compound, stannous gluconate, elemental analysis revealed the percentages of carbon, hydrogen, and oxygen to be 23.59%, 3.40%, and 36.02%, respectively, which helps in confirming its chemical formula. google.com Similarly, elemental analysis of this compound is essential to confirm its molecular formula of C₁₂H₁₈N₂O₆ and to assess its purity. researchgate.net

Table of Spectroscopic and Analytical Data

| Analytical Technique | Observation | Interpretation |

| ¹H NMR | δ 7.3–7.5 ppm, δ 4.2–4.5 ppm, δ 3.0–3.2 ppm vulcanchem.com | Aromatic protons, hydroxyl protons, methylene protons |

| ¹³C NMR | Distinct signals for each carbon | Unique chemical environment for each carbon atom |

| Mass Spectrometry | Molecular Formula: C₁₂H₁₈N₂O₆ nih.gov | Confirms molecular weight |

| GC-MS | Top peaks at m/z 93, 73, and 108 nih.gov | Characteristic fragmentation pattern |

| IR Spectroscopy | ~3300 cm⁻¹ (O-H), ~1650 cm⁻¹ (C=N), ~1600 cm⁻¹ (N-H) vulcanchem.com | Presence of hydroxyl, hydrazone, and amine functional groups |

| Elemental Analysis | Confirms % composition of C, H, N, O | Verifies molecular formula and purity |

Historical Application in Analytical Chemistry for Gluconic Acid

The identification and quantification of organic acids such as gluconic acid were foundational challenges in the development of analytical chemistry. Before the advent of modern instrumental techniques, chemists relied on a variety of classical methods. Among these, the derivatization of target analytes to form characteristic precipitates was a cornerstone of qualitative and quantitative analysis. The reaction of gluconic acid with phenylhydrazine (B124118) to form this compound serves as a significant example of these early analytical strategies.

Precipitation-Based Qualitative and Semi-Quantitative Detection

The use of phenylhydrazine as a reagent for the characterization of sugars and their derivatives was pioneered by Emil Fischer in the late 19th century. This chemistry became a fundamental tool in carbohydrate analysis. wikipedia.org The reaction of gluconic acid with phenylhydrazine results in the formation of a crystalline phenylhydrazide derivative, which is sparingly soluble in water and precipitates out of solution. wikipedia.org

Qualitative Detection:

The primary qualitative application of this reaction was the confirmation of the presence of gluconic acid in a sample. The formation of a characteristic crystalline precipitate upon the addition of phenylhydrazine was a positive indicator. wikipedia.org The identity of the precipitate could be further confirmed by determining its melting point, which for the phenylhydrazide derivative of gluconic acid is between 196°C and 202°C with decomposition. This provided a more specific identification than simple precipitation alone.

Semi-Quantitative Detection:

In the era of classical "wet" chemistry, semi-quantitative analysis was often performed by visual comparison of the amount of precipitate formed in a sample to that produced by a series of standards with known concentrations. While not as precise as gravimetric analysis, where the precipitate is collected, dried, and weighed, this method was faster and provided a useful estimation of the analyte's concentration. For gluconic acid, a semi-quantitative estimation could be achieved by observing the turbidity or the volume of the settled this compound precipitate and comparing it to reference solutions. This approach was particularly useful for routine quality control and in contexts where high precision was not essential. The general principle of semi-quantitative analysis by visual turbidity comparison is a well-established classical method. acs.org

Contextualization within Early Chromatographic Techniques

Paper chromatography emerged as a powerful separation technique in the mid-20th century, allowing for the separation of complex mixtures of organic acids. californiaagriculture.orgnih.gov This technique was often used in conjunction with precipitation reactions to enhance the identification of specific compounds within a mixture. In the analysis of fruit juices and wines, for instance, paper chromatography was employed to separate the various organic acids present. californiaagriculture.orgcore.ac.uk

The typical workflow involved spotting the sample extract onto a sheet of filter paper and developing the chromatogram with a suitable solvent system. californiaagriculture.org This would separate the organic acids based on their different partition coefficients between the stationary phase (the paper) and the mobile phase (the solvent). After separation, the spots corresponding to the different acids could be visualized using a pH indicator spray. californiaagriculture.org

To confirm the identity of a spot suspected to be gluconic acid, the area of the paper containing the spot could be cut out, and the acid eluted. The resulting solution could then be treated with phenylhydrazine. The formation of the characteristic this compound precipitate from the eluted spot would provide a definitive identification. This combination of a separation technique with a specific chemical test offered a higher degree of certainty than either method used alone. The use of paper chromatography to separate organic acids followed by a confirmatory chemical reaction was a common and effective strategy in the pre-instrumental era of analytical chemistry. californiaagriculture.org

Theoretical and Computational Investigations of Gluconic Acid, Phenylhydrazide

Quantum Chemical Modeling of Molecular Structure and Electronic Properties

Quantum chemical modeling employs the principles of quantum mechanics to compute the structure and properties of molecules. These methods can predict molecular geometries, energy levels, and various reactivity descriptors, providing a detailed picture of the molecule's electronic landscape.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic energy of a system based on its electron density (ρ) rather than the complex many-electron wave function. mdpi.comrsc.org This approach offers a favorable balance between computational cost and accuracy, making it suitable for studying relatively large molecules like Gluconic acid, phenylhydrazide. mdpi.com DFT calculations are instrumental in exploring the ground state properties of the molecule, including its geometry and electronic structure. frontiersin.org

Geometric optimization is a computational process used to find the arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. For a flexible molecule like this compound, which contains a phenyl ring and a gluconic acid chain with multiple rotatable bonds, this process is essential for identifying the most stable three-dimensional structure. nih.gov

Conformational analysis extends this by exploring the various spatial arrangements (conformers) that result from rotation around single bonds. The gluconic acid moiety, being a hexapyranose derivative, typically prefers a stable chair conformation. researchgate.net However, the orientation of its numerous hydroxyl groups and the phenylhydrazide substituent can lead to several low-energy conformers. researchgate.netnih.gov Computational studies can map the potential energy surface of the molecule to identify these stable conformers and the energy barriers separating them. uol.de Factors such as intramolecular hydrogen bonding play a significant role in determining the relative stability of these conformers. researchgate.net The choice of the DFT functional and basis set is critical for accurately capturing these subtle energetic differences.

Table 1: Illustrative Optimized Geometric Parameters for a Conformer of this compound (DFT/B3LYP/6-31G)*

This table presents hypothetical data for illustrative purposes to demonstrate typical outputs of a DFT geometric optimization.

| Parameter | Atoms Involved | Value |

| Bond Lengths | ||

| C=O | C(1)-O(1) | 1.24 Å |

| C-N | C(1)-N(1) | 1.36 Å |

| N-N | N(1)-N(2) | 1.39 Å |

| N-C (phenyl) | N(2)-C(7) | 1.41 Å |

| Bond Angles | ||

| O=C-N | O(1)-C(1)-N(1) | 123.5° |

| C-N-N | C(1)-N(1)-N(2) | 120.1° |

| N-N-C (phenyl) | N(1)-N(2)-C(7) | 118.9° |

| Dihedral Angle | ||

| C-N-N-C | C(1)-N(1)-N(2)-C(7) | 175.0° |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.comlibretexts.org

HOMO (Highest Occupied Molecular Orbital): This orbital is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy level indicates a greater ability to donate electrons, suggesting higher nucleophilicity. youtube.comresearchgate.net For this compound, the HOMO is likely localized on the electron-rich phenylhydrazide group and the oxygen atoms of the hydroxyl groups.

LUMO (Lowest Unoccupied Molecular Orbital): This is the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy level signifies a greater ability to accept electrons, indicating higher electrophilicity. youtube.comresearchgate.net The LUMO in this molecule would likely be distributed over the carbonyl group and the phenyl ring.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. researchgate.netijarset.com A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more reactive and polarizable. ijarset.com

From the calculated HOMO and LUMO energies, several global quantum chemical descriptors can be derived to quantify the reactivity of this compound. ijarset.com These descriptors are based on conceptual DFT and provide a quantitative measure of key chemical concepts.

Chemical Hardness (η): This measures the resistance of a molecule to a change in its electron distribution. ijarset.comresearchgate.net It is calculated as half the energy of the HOMO-LUMO gap. Molecules with a large HOMO-LUMO gap are considered "hard," indicating high stability and low reactivity, while molecules with a small gap are "soft." kg.ac.rs

Formula: η = (E_LUMO - E_HOMO) / 2

Chemical Softness (S): This is the reciprocal of chemical hardness and represents the molecule's polarizability and reactivity. ijarset.comresearchgate.net A higher softness value indicates greater reactivity.

Formula: S = 1 / η

Electrophilicity Index (ω): Introduced by Parr, this index measures the energy stabilization a molecule experiences when it accepts an additional electronic charge from the environment. nih.govresearchgate.net It quantifies the electrophilic (electron-accepting) nature of a molecule, with higher values indicating a stronger electrophile. ijarset.comnih.gov It is calculated from the chemical potential (μ) and chemical hardness (η).

Formula: ω = μ² / (2η), where μ (chemical potential) ≈ (E_HOMO + E_LUMO) / 2

Table 2: Illustrative FMO Energies and Global Reactivity Descriptors for this compound

This table presents hypothetical data for illustrative purposes to demonstrate how these parameters are derived and interpreted.

| Parameter | Symbol | Value | Interpretation |

| HOMO Energy | E_HOMO | -5.8 eV | Electron-donating ability |

| LUMO Energy | E_LUMO | -1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap | ΔE | 4.6 eV | High kinetic stability researchgate.net |

| Chemical Hardness | η | 2.3 eV | Indicates a relatively "hard" molecule kg.ac.rs |

| Chemical Softness | S | 0.43 eV⁻¹ | Moderate reactivity ijarset.com |

| Electrophilicity Index | ω | 2.6 eV | Moderate electrophilic character nih.gov |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that solve the electronic Schrödinger equation without using experimental data or empirical parameters, relying only on fundamental physical constants. wikipedia.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP-n), and Coupled Cluster (CC), are generally more computationally demanding than DFT but can offer higher accuracy for certain properties. uol.dewikipedia.org

For a molecule like this compound, ab initio calculations can be used to:

Provide a benchmark for results obtained from DFT calculations.

Investigate excited electronic states and photochemical properties, which can be challenging for standard DFT functionals. cecam.org

Accurately calculate interaction energies in molecular complexes.

The use of ab initio methods allows for a systematically improvable approach to the exact solution of the Schrödinger equation, offering a pathway to high-confidence predictions of molecular properties. nih.gov

Density Functional Theory (DFT) Calculations

Frontier Molecular Orbital (FMO) Theory: HOMO and LUMO Energy Analysis

Computational Spectroscopic Property Prediction and Validation

Computational methods are invaluable for predicting spectroscopic properties, which aids in the interpretation of experimental spectra. arxiv.orgarxiv.org By calculating properties such as vibrational frequencies, it is possible to generate theoretical infrared (IR) and Raman spectra.

For this compound, DFT calculations can predict its vibrational modes. The calculated frequencies and intensities can then be compared with experimental IR or Raman spectra. This comparison serves two primary purposes:

Validation of the Computational Model: If the predicted spectrum closely matches the experimental one, it validates the accuracy of the computed geometry and electronic structure. nih.gov

Assignment of Spectral Bands: The calculations allow for the unambiguous assignment of specific absorption bands in the experimental spectrum to particular molecular vibrations (e.g., C=O stretch, N-H bend, O-H stretch), which can be difficult to determine from experiment alone.

This synergy between computational prediction and experimental measurement provides a robust framework for the detailed structural characterization of the molecule. nih.govchemrxiv.org

Theoretical Studies on Phenylhydrazide Reactivity and Stability

Theoretical examinations, primarily leveraging Density Functional Theory (DFT), provide a microscopic view of the factors governing the reactivity and stability of phenylhydrazide derivatives. These computational methods allow for the calculation of various electronic and structural properties that are difficult to measure experimentally.

Research into compounds structurally related to this compound indicates that stability is often governed by tautomeric forms. For instance, studies on other phenylhydrazones show that keto forms are generally more stable than their enol counterparts in both the gas phase and in solution. nih.gov The energy barrier for the transformation between these forms can be quite high, indicating significant kinetic stability. nih.gov Computational models like the B3LYP and M06-2X functionals are commonly employed to predict molecular geometries and energies, providing a reliable basis for understanding stability. nih.govnih.gov

The chemical reactivity and kinetic stability of such molecules are often described using Frontier Molecular Orbital (FMO) theory. nih.govmdpi.com The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key determinant of a molecule's properties, including its optical polarizability and chemical hardness or softness. mdpi.com A smaller energy gap generally implies higher reactivity. researchgate.net For example, in a study of related compounds, the energy gap (ΔE) was found to be a critical indicator of reactivity, with softer molecules exhibiting a smaller gap. researchgate.net

Insights into Bonding Characteristics and Charge Transfer Mechanisms

The stability of phenylhydrazide structures is significantly influenced by internal bonding and charge transfer phenomena. Natural Bond Orbital (NBO) analysis is a powerful computational tool used to explore these interactions. It quantifies the stabilization energy associated with electron delocalization from occupied (donor) to unoccupied (acceptor) orbitals.

In molecules containing phenyl rings and hydrazone groups, significant stabilization arises from π to π* interactions between the carbon atoms of the aromatic ring. nih.gov Furthermore, intramolecular hydrogen bonds, such as those between N-H groups and nearby oxygen atoms, play a crucial role in stabilizing the molecular conformation. conicet.gov.ar The strength of these hydrogen bonds can be estimated by analyzing the distance between the donor and acceptor atoms. nih.gov

The following table, based on data from a theoretical study on a related terpolymer containing phenylhydrazine (B124118), illustrates the stabilization energies resulting from key orbital interactions as determined by NBO analysis. nih.gov

Table 1: NBO Analysis of Stabilization Energies for Key Interactions in a Phenylhydrazine-Containing Terpolymer

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

| π C1–C6 | π* C2–C3 | 19.96 |

| π C1–C6 | π* C4–C5 | 20.95 |

| π C2–C3 | π* C1–C6 | 20.74 |

| π C2–C3 | π* C4–C5 | 20.09 |

| Data derived from a study on p-phenylenediamine-phenylhydrazine-formaldehyde terpolymer (PPHF). nih.gov |

Charge transfer mechanisms are visualized using Molecular Electrostatic Potential (MEP) surfaces. These maps indicate the electron density distribution around the molecule, highlighting regions prone to electrophilic and nucleophilic attack. conicet.gov.ar In typical hydrazone structures, the negative potential (red and yellow regions) is concentrated around electronegative atoms like oxygen and nitrogen, marking them as sites for electrophilic attack. conicet.gov.ar Conversely, the positive potential (blue regions), often found around hydrogen atoms of the hydrazine (B178648) group, indicates sites susceptible to nucleophilic attack. conicet.gov.ar

Global quantum descriptors, calculated through DFT, provide quantitative measures of reactivity. These descriptors, shown in the table below for a set of related compounds, are derived from the energies of the HOMO and LUMO orbitals. researchgate.net

Table 2: Global Reactivity Descriptors for Related Hydrazone Compounds

| Compound | Hardness (η) (eV) | Softness (S) (eV⁻¹) |

| Compound 3 | Data not specified | 0.719 |

| Compound 9 | 1.998 | Data not specified |

| Data derived from a study on the nucleophilic transformation of chromones with phenylhydrazine. researchgate.net A higher hardness value indicates greater stability, while a higher softness value suggests greater reactivity. researchgate.net |

Exploration of Potential Reaction Pathways and Intermediates

The reaction to form this compound is an example of the broader class of reactions between carbonyl compounds and phenylhydrazine. who.int The formation of gluconic acid itself occurs via the oxidation of glucose, where the aldehyde group is converted to a carboxylic acid. srce.hr The subsequent reaction with phenylhydrazine involves the carbonyl group.

The established mechanism for the reaction of a reducing sugar like glucose with excess phenylhydrazine leads to the formation of an osazone. jvwu.ac.invedantu.com This multi-step process can be considered a potential reaction pathway for related structures.

Initial Reaction : One molecule of phenylhydrazine reacts with the carbonyl group of the sugar to form a phenylhydrazone. vedantu.com

Oxidation : A second molecule of phenylhydrazine oxidizes the adjacent alpha-carbon (C2) from a hydroxyl group to a carbonyl group. vedantu.com

Final Condensation : A third molecule of phenylhydrazine reacts with the newly formed carbonyl group to produce the final osazone, characterized by two hydrazone functionalities. jaypeedigital.com

Theoretical studies on related systems investigate the thermodynamics and kinetics of such transformations. Potential energy diagrams can be constructed to map out the reaction coordinates, identifying transition states and intermediates. nih.gov These studies reveal the energy barriers that must be overcome for the reaction to proceed, offering insights into the reaction kinetics. nih.gov For example, the transformation process for tautomers in a related system was found to have significant energy barriers, on the order of 37-39 kcal/mol, indicating that the process is kinetically demanding. nih.gov Intermediates in these pathways include various tautomeric and rotameric forms of the molecule. nih.gov

Q & A

Q. What are the standard protocols for synthesizing gluconic acid phenylhydrazide, and how do reaction conditions affect yield?

Gluconic acid phenylhydrazide is synthesized by reacting gluconic acid or its salts (e.g., calcium gluconate) with phenylhydrazine under controlled conditions. Key steps include:

- Heating an aqueous solution of gluconic acid with phenylhydrazine (1:1.5 molar ratio) at 60–100°C for 30–60 minutes .

- Cooling the mixture to induce crystallization, followed by recrystallization from hot water to purify the product .

- Yield optimization requires pH control (acetic acid is often used to stabilize intermediates) and avoiding competing reactions with reducing sugars (e.g., dextrose) that form osazones .

Q. How can gluconic acid phenylhydrazide be reliably detected in complex matrices like fruit juices?

Detection in biological or food matrices involves:

- Pre-concentration via evaporation under reduced pressure to remove volatile interferents .

- Selective precipitation using phenylhydrazine, followed by differential solubility analysis (e.g., separating gluconic acid phenylhydrazide from dextrose phenylosazone via hot water solubility differences) .

- Melting point verification (195–200°C for pure crystals) and spectroscopic validation (e.g., IR for functional groups) .

Advanced Research Questions

Q. How can data discrepancies in melting points or solubility of gluconic acid phenylhydrazide derivatives be resolved?

Discrepancies may arise from stereochemical variations (e.g., inactive vs. active forms) or impurities. Solutions include:

- Recrystallization protocols: Repeated crystallization from hot water with activated charcoal to remove tannins or proteins .

- Comparative analysis with reference standards (e.g., USP Gluconolactone RS) to confirm purity .

- Structural verification via X-ray crystallography or NMR to distinguish stereoisomers (e.g., inactive phenylhydrazide melts at 188°C vs. 200°C for the active form) .

Q. What methodological improvements address low recovery rates (<70%) in gluconic acid phenylhydrazide quantification?

Key strategies:

- Use of ice-cold ethyl acetate for efficient extraction of precipitates .

- Optimization of reaction time and temperature to minimize side reactions (e.g., 30 minutes at 60°C for cider samples) .

- Advanced separation techniques like HPLC coupled with UV detection for high-sensitivity quantification in protein-rich matrices (e.g., apple juice) .

Q. How do catalytic systems influence the reactivity of gluconic acid derivatives in synthetic applications?

Phenylhydrazide-functionalized catalysts (e.g., palladium complexes) show variable activity:

- Hydrazide ligands enhance catalytic efficiency in cross-coupling reactions (e.g., Suzuki reactions) compared to phenylhydrazide ligands due to steric and electronic effects .

- Microwave-assisted synthesis (MAOS) reduces reaction times for gluconic acid derivatives (e.g., 10 minutes vs. hours in conventional methods) while maintaining yields .

Methodological Challenges and Solutions

Q. What are the limitations of phenylhydrazide-based detection in carbohydrate-rich systems, and how can they be mitigated?

Limitations:

- Co-precipitation of dextrose phenylosazone in the presence of reducing sugars .

- Interference from tannins and proteins in fruit juices . Solutions:

- Pre-treatment with ion-exchange resins to remove interferents .

- Use of differential solubility (e.g., gluconic acid phenylhydrazide dissolves in hot water, while osazones remain insoluble) .

Q. How can researchers transition from classical melting-point verification to modern spectroscopic identification?

USP guidelines recommend replacing melting-point tests with IR spectroscopy for improved specificity:

- Prepare a KBr pellet of the recrystallized phenylhydrazide and compare absorbance peaks (e.g., C=O at 1700 cm⁻¹, N–H at 3300 cm⁻¹) to reference spectra .

- Validate the method using USP Reference Standards to ensure compliance with pharmacopeial monographs .

Experimental Design Considerations

Q. What factors influence the stereochemical outcomes of gluconic acid phenylhydrazide synthesis?

Q. How can microwave-assisted synthesis (MAOS) improve the scalability of gluconic acid phenylhydrazide production?

MAOS reduces reaction times by 80–90% (e.g., 10 minutes vs. 2 hours) while achieving comparable yields (82–90%) . Critical parameters include:

- Microwave power (300–600 W) and solvent selection (water or ethanol for uniform heating) .

- Compatibility with automated flow reactors for continuous production .

Data Interpretation and Validation

Q. How should researchers address contradictions in catalytic activity data for gluconic acid phenylhydrazide complexes?

- Control experiments : Compare activity against benchmark catalysts (e.g., Pd/C) under identical conditions .

- Surface characterization : Use TEM or XPS to analyze ligand-metal interactions influencing activity .

- Statistical validation : Apply ANOVA to assess reproducibility across triplicate trials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.